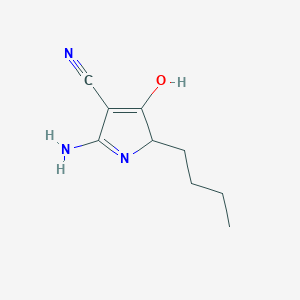
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound It features a tetrahydropyridine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrahydropyridine Ring: Starting from a suitable precursor, such as a pyridine derivative, the tetrahydropyridine ring can be formed through hydrogenation or other reduction methods.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the desired positions.
Attachment of the Difluoropropan-1-amine Moiety: This step may involve nucleophilic substitution reactions where a difluoropropane derivative reacts with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure hydrogenation, and automated methylation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or tetrahydropyridine ring.
Reduction: Reduction reactions could further modify the tetrahydropyridine ring or reduce any oxidized forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds, strong bases, or acids.
Major Products
The major products would depend on the specific reactions but could include various substituted derivatives or oxidized forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration as a potential drug candidate for various therapeutic areas.
Biochemistry: Studies on its interaction with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2-fluoropropan-1-amine
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-2-amine
Uniqueness
The presence of the difluoropropan-1-amine moiety might confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C10H18F2N2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h3-7,13H2,1-2H3 |
InChI-Schlüssel |
SEJFFFIIGPPJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CN(CC1)CC(CN)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)







![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)



